REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Br:21])[C:9](=O)[O:10]C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[Cl-].[NH4+]>ClCCl.CN(C)C1C=CN=CC=1>[CH2:1]([N:8]1[CH2:13][CH2:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][C:16]=2[Br:21])[C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
methyl benzyl[2-(2-bromophenyl)ethyl]carbamate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C(OC)=O)CCC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.526 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
is stirred for 15 min at a temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to a temperature
|
Type
|
CUSTOM
|
Details
|
close to 0° C
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
CUSTOM
|
Details
|
close to 0° C.
|
Type
|
WAIT
|
Details
|
for 4 h 30 min while allowing
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Type
|
CUSTOM
|
Details
|
The crude product obtained (1 g)
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography over silica (column: 90 g; particle size: 15-40 μm; eluent: 100% dichloromethane to 95% dichloromethane/5% ethyl acetate gradient)
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the fractions under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2=CC=CC(=C2CC1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |